Product packaging for 6-butoxy-2-phenyl-4H-chromen-4-one(Cat. No.:)

6-butoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B4711652
M. Wt: 294.3 g/mol
InChI Key: XCXFOCPTQQHZHA-UHFFFAOYSA-N
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Description

6-Butoxy-2-phenyl-4H-chromen-4-one is a synthetic flavone derivative, a class of compounds known for their diverse biological activities. This chemical features a butoxy substituent at the 6-position of the 2-phenyl-4H-chromen-4-one core scaffold. Researchers are particularly interested in this compound and its analogs due to their demonstrated potential in pharmacological and agrochemical discovery. The core 2-phenyl-4H-chromen-4-one structure is a well-established scaffold in medicinal chemistry. Scientific studies on closely related derivatives have shown significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. The mechanism of action is associated with the suppression of the TLR4/MAPK signaling pathway , which plays a central role in the immune response . Furthermore, flavone derivatives have shown promise in agrochemical research. Structural modifications, particularly on the hydroxy groups, have led to compounds with enhanced antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV). Some synthetic flavones exhibit activity comparable to or even surpassing that of positive controls, suggesting their value as lead compounds for developing new plant protection agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O3 B4711652 6-butoxy-2-phenyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-18-16(12-15)17(20)13-19(22-18)14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXFOCPTQQHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 Butoxy 2 Phenyl 4h Chromen 4 One

Established Synthetic Pathways to the 4H-Chromen-4-one Core Structure

The 4H-chromen-4-one (or chromone) ring is a common motif in natural products and pharmacologically active compounds. Its synthesis has been extensively studied, with several reliable methods being established.

A prevalent strategy for chromone (B188151) synthesis involves the cyclization of a 1,3-dicarbonyl system derived from a 2-hydroxyacetophenone (B1195853). Two classical name reactions are of particular importance:

Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. researchgate.netrsc.orgresearchgate.netchemicalbook.com The subsequent acid-catalyzed cyclization of this diketone affords the chromone ring. researchgate.netrsc.org The general mechanism involves the formation of an enolate which then undergoes an intramolecular acyl transfer. researchgate.net

Allan-Robinson Reaction: This method provides a direct route to flavones (2-phenylchromones) through the reaction of a 2-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt. rsc.orgnih.govresearchgate.net The reaction proceeds via an initial acylation of the phenolic hydroxyl group, followed by a base-catalyzed cyclization and dehydration.

The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final chromone.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of flavonoids, including chromones. nih.gov They are typically prepared through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

The conversion of a chalcone (B49325) to a chromone is achieved through an oxidative cyclization. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide to effect the cyclization and concomitant introduction of a hydroxyl group at the C-3 position. Subsequent modifications can remove this hydroxyl group if not desired.

Specific Synthesis of 6-Butoxy-2-phenyl-4H-chromen-4-one

The synthesis of the title compound requires the specific and regioselective introduction of a butoxy group at the C-6 position and a phenyl group at the C-2 position. A plausible and efficient synthetic route would involve the preparation of a substituted acetophenone precursor followed by cyclization to form the desired flavone (B191248).

The butoxy group is typically introduced onto the aromatic ring via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, the starting material would be 2',5'-dihydroxyacetophenone (B116926). A selective O-alkylation of the 5'-hydroxyl group can be achieved due to its higher reactivity compared to the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group. The reaction of 2',5'-dihydroxyacetophenone with one equivalent of butyl bromide in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or DMF would yield 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one (B2952866).

Table 1: Representative Conditions for Williamson Ether Synthesis of Substituted Phenols

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Butyl bromideK₂CO₃AcetoneReflux8-1285-95
Butyl iodideNaHTHF0 - rt4-690-98
1-BromobutaneCs₂CO₃DMF60-806-1088-96

Note: The data in this table is illustrative and based on typical conditions reported in the literature for Williamson ether synthesis on phenolic substrates.

The phenyl group at the C-2 position is incorporated by using a benzaldehyde derivative in the synthesis of the chromone core. Following the preparation of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one, two primary pathways can be envisioned:

From a Chalcone Intermediate: A Claisen-Schmidt condensation of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one with benzaldehyde in the presence of a strong base like NaOH or KOH in ethanol (B145695) would yield the corresponding chalcone, 1-(5-butoxy-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Subsequent oxidative cyclization of this chalcone, for instance using iodine in a suitable solvent, would lead to the formation of this compound.

Via the Baker-Venkataraman Rearrangement: The 2-hydroxyacetophenone derivative, 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one, can be acylated with benzoyl chloride in the presence of a base like pyridine (B92270) to form the corresponding ester, 4-butoxy-2-acetylphenyl benzoate. This ester can then be subjected to the Baker-Venkataraman rearrangement using a base such as potassium hydroxide (B78521) to yield the 1,3-diketone, 1-(5-butoxy-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. Finally, acid-catalyzed cyclization of this diketone will furnish the target molecule, this compound.

Table 2: Comparison of Synthetic Pathways to this compound

PathwayKey IntermediateKey ReactionsAdvantagesDisadvantages
Chalcone Route1-(5-butoxy-2-hydroxyphenyl)-3-phenylprop-2-en-1-oneClaisen-Schmidt condensation, Oxidative cyclizationOften proceeds in good yields, well-established.May require an additional step for oxidation.
Baker-Venkataraman1-(5-butoxy-2-hydroxyphenyl)-3-phenylpropane-1,3-dioneAcylation, Baker-Venkataraman rearrangement, Acid-catalyzed cyclizationVersatile, allows for a wide range of substituents.Can be a multi-step process with potential for lower overall yield.

Novel Synthetic Approaches and Methodological Advancements

Recent research in chromone synthesis has focused on developing more efficient, environmentally friendly, and versatile methods. These advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many organic reactions, including the synthesis of chromones and their precursors. researchgate.net For example, the Claisen-Schmidt condensation and the subsequent cyclization can often be performed in a fraction of the time required by conventional heating methods.

New Catalytic Systems: The development of novel catalysts has opened up new avenues for chromone synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenyl group at the C-2 position. This would typically involve the synthesis of a 2-halo-chromone intermediate followed by coupling with phenylboronic acid.

One-Pot Procedures: To improve efficiency and reduce waste, one-pot synthetic strategies are increasingly being developed. These methods combine multiple reaction steps into a single process without the need for isolation of intermediates. For the synthesis of this compound, a one-pot procedure could potentially combine the formation of the chalcone and its subsequent cyclization.

These novel approaches offer significant advantages over traditional methods in terms of reaction efficiency, sustainability, and the potential for creating diverse libraries of substituted chromones for further investigation.

Microwave-Assisted Synthesis of Chromen-4-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various chromen-4-one derivatives.

One common approach involves the cyclization of precursor molecules under microwave irradiation. For instance, the synthesis of 2-phenylchromen-4-one derivatives has been achieved by reacting 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (chalcone) precursors under microwave conditions. researchgate.net A comparative study demonstrated a significant rate enhancement and yield improvement with microwave heating compared to conventional methods. While conventional heating required 35-40 minutes and yielded 66-67% of the product, microwave irradiation at 320W completed the reaction in 4.5-5.5 minutes with yields of 93-95%. researchgate.net

Another application of microwave assistance is in the dehydrogenation of 2-phenyl-chroman-4-one to form 2-phenyl-chromen-4-one using diacetoxyiodobenzene (B1259982) (DIB) as a catalyst. rasayanjournal.co.in This method offers excellent yields in a shorter time frame, highlighting the efficiency of microwave irradiation in facilitating key synthetic transformations. rasayanjournal.co.in

The benefits of microwave-assisted synthesis extend to multicomponent reactions for constructing complex heterocyclic systems. For example, a library of 3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netoxazines was synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using microwave irradiation, which significantly reduced reaction time and improved yields. arkat-usa.org Similarly, various nitrogen and oxygen-containing heterocyclic scaffolds have been efficiently synthesized using microwave technology, showcasing its broad applicability in medicinal chemistry. nih.govwjarr.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Phenylchromen-4-one Derivatives researchgate.net

CompoundConventional MethodMicrowave Irradiation
Time Yield % Time
2-(2,4-dimethoxyphenyl)-chromen-4-one35 min67
2-(4-ethoxyphenyl)-chromen-4-one40 min66

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gcande.org These principles are increasingly being integrated into the synthesis of pharmaceutical compounds, including analogues of this compound.

A key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Microwave-assisted synthesis, as discussed previously, often aligns with green chemistry principles by reducing the need for large volumes of solvents and minimizing reaction times, thereby saving energy. mdpi.comrasayanjournal.co.in The use of catalysts like diacetoxyiodobenzene in microwave-assisted dehydrogenation is an example of a milder and more efficient synthetic route. rasayanjournal.co.in

Furthermore, the development of one-pot, multicomponent reactions is a cornerstone of green synthesis. These reactions improve atom economy by incorporating multiple starting materials into a single product in a single step, reducing waste and purification efforts. arkat-usa.org The synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline (B57606) pharmacophore via a catalyst-free, one-pot, three-component protocol under microwave irradiation exemplifies this approach. nih.gov

The environmental impact of a chemical process can be quantified using metrics like the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product. gcande.org The pharmaceutical industry traditionally has a high E-factor, but the adoption of green chemistry strategies is helping to reduce this. gcande.org By employing techniques like microwave-assisted synthesis and multicomponent reactions, the synthesis of this compound analogues can be made more sustainable and environmentally friendly.

Derivatization Strategies for this compound

Chemical derivatization of the this compound core structure is a crucial strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at various positions of the chromone ring and its substituents.

Functionalization at the C-3 Position of the Chromone Ring

The C-3 position of the chromone ring is a common site for functionalization. The introduction of different substituents at this position can significantly impact the biological profile of the molecule. For instance, in a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, the nature and size of the substituent at the C-3 position were found to be important for their cyclooxygenase-2 (COX-2) inhibitory activity and selectivity. researchgate.net The inhibitory potency and selectivity followed the order: benzyl (B1604629) > acetyl > allyl > Et > Me > H > OH. researchgate.net

Synthetic strategies to introduce functionality at the C-3 position include the reaction of a precursor like 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one with various alkyl halides or acetyl chloride in the presence of a base. researchgate.net Another approach involves the O-acylation of a related 3,4-dihydrocoumarin, which can lead to the formation of an enol acetate (B1210297) at the C-2 and C-3 positions. mdpi.com

Modifications to the Butoxy Chain and Phenyl Substituent

Modifications to the butoxy chain at the C-6 position and the phenyl ring at the C-2 position offer further opportunities for structural diversification. The synthesis of the butoxy ether can be achieved through a Williamson ether synthesis, reacting the corresponding 6-hydroxychromone with a butyl halide. youtube.com The length and branching of the alkoxy chain can be varied to optimize properties such as lipophilicity and cell permeability.

The phenyl ring at the C-2 position is another key site for modification. Introducing various substituents on this ring can influence the molecule's interaction with biological targets. For example, the synthesis of 2-(substituted phenyl)-4H-chromen-4-one derivatives with different substitution patterns on the phenyl ring has been explored to enhance anti-inflammatory activity. nih.gov The synthesis of these analogues typically starts from substituted benzaldehydes, which are then reacted with a 2-hydroxyacetophenone derivative to form a chalcone, followed by cyclization to the chromone. researchgate.netnih.gov

Synthesis of Bioisosteric Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the phenyl ring at the C-2 position could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. The synthesis of analogues where the phenyl ring is replaced by a different heterocycle would involve using a corresponding heterocyclic aldehyde in the initial steps of the synthesis.

The carbonyl group at the C-4 position is another potential site for bioisosteric modification. While this is a more synthetically challenging transformation, it could lead to novel scaffolds with distinct biological properties. Similarly, the ether linkage of the butoxy group could be replaced with other functionalities like an ester, amide, or a direct carbon-carbon bond to create non-classical bioisosteres. The synthesis of such analogues would require the development of specific synthetic routes tailored to the desired modification. For example, the synthesis of a 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid provides a key intermediate that could be used for further derivatization and the introduction of bioisosteric replacements. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 6 Butoxy 2 Phenyl 4h Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-butoxy-2-phenyl-4H-chromen-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

A complete and unambiguous assignment of the proton and carbon signals for this compound would be achieved through a suite of 2D NMR experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For the butoxy group, a clear correlation pathway from the O-CH₂ protons to the adjacent CH₂, then to the next CH₂, and finally to the terminal CH₃ would be expected. In the aromatic regions, COSY would help distinguish between the ABX system of the A-ring and the A'A''B'B''C'' system of the unsubstituted B-ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. hmdb.cayoutube.com This would allow for the direct assignment of carbon signals for all protonated carbons in the molecule, such as C-3, C-5, C-7, C-8, and the carbons of the phenyl and butoxy groups. silae.itresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary (non-protonated) carbons and for connecting different structural fragments. youtube.comyoutube.com Key HMBC correlations would be expected between:

The H-5 proton and carbons C-4, C-6, C-7, and C-4a.

The H-3 proton and carbons C-2, C-4, and C-1'.

The protons of the O-CH₂ group of the butoxy chain and the C-6 carbon of the A-ring, confirming the position of the alkoxy substituent.

The protons of the B-ring (H-2'/6' and H-3'/5') and the C-2 and C-3 carbons of the C-ring.

Based on data from similar flavone (B191248) derivatives, a hypothetical assignment of the NMR data is presented below. koreascience.krnih.govhebmu.edu.cn

Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionHypothetical δC (ppm)Hypothetical δH (ppm, Multiplicity, J in Hz)Key HMBC Correlations (H to C)
2163.2--
3107.56.78 (s)C-2, C-4, C-1'
4178.0--
4a123.5--
5125.88.15 (d, 8.8)C-4, C-6, C-7, C-4a
6157.0--
7119.57.45 (dd, 8.8, 2.5)C-5, C-6, C-8, C-8a
8105.07.40 (d, 2.5)C-6, C-7, C-8a
8a156.0--
1'131.5--
2', 6'126.37.90 (m)C-2, C-4'
3', 5'129.27.50 (m)C-1', C-4'
4'131.87.50 (m)C-2', 6', C-3', 5'
Butoxy-1''68.54.05 (t, 6.5)C-6, Butoxy-2''
Butoxy-2''31.01.80 (m)Butoxy-1'', Butoxy-3''
Butoxy-3''19.31.50 (m)Butoxy-2'', Butoxy-4''
Butoxy-4''13.90.98 (t, 7.4)Butoxy-3''

Conformational Analysis via NMR Data

The conformation of this compound in solution is primarily defined by the rotational freedom around the C2-C1' bond and the C6-O bond of the butoxy group. While the chromone (B188151) ring system is largely planar, the phenyl B-ring can rotate. The degree of this rotation can be inferred from Nuclear Overhauser Effect (NOE) experiments. NOE correlations between the H-3 proton and the H-2'/H-6' protons of the B-ring would indicate a non-planar average conformation where these protons are in close spatial proximity. The conformation of the flexible butoxy chain could also be studied via NOE, observing correlations between the chain's protons and the aromatic protons H-5 and H-7.

X-ray Crystallography of this compound and Related Chromen-4-ones

Solid-State Molecular Conformation and Packing

A single-crystal X-ray diffraction analysis of this compound would precisely determine its solid-state conformation. In related flavonoid structures, the fused benzopyran-4-one system is typically planar or nearly planar. scispace.com The analysis would reveal the dihedral angle between the plane of the chromone core and the phenyl B-ring, which is a key conformational parameter. For many flavones, this angle is non-zero, indicating a twisted conformation in the solid state. The butoxy chain would likely adopt an extended, low-energy conformation. The crystal packing would show how individual molecules arrange themselves into a stable, repeating three-dimensional lattice.

Hypothetical Crystal Data for this compound

ParameterHypothetical Value
Chemical FormulaC₂₁H₂₀O₃
Formula Weight332.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)20.1
β (°)95.5
Volume (ų)1785
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.237

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is stabilized by a network of intermolecular interactions. mdpi.comexlibrisgroup.com While this compound lacks strong hydrogen bond donors like hydroxyl groups, it can act as a hydrogen bond acceptor at its carbonyl (O4) and ether (O1, O-butoxy) oxygen atoms. Weak C-H···O hydrogen bonds involving aromatic and aliphatic C-H groups are commonly observed in the crystal structures of similar compounds and would be expected to play a significant role in the supramolecular assembly. acs.org

Furthermore, the planar aromatic rings (the benzoyl part of the A/C rings and the phenyl B-ring) are capable of engaging in π-π stacking interactions. scispace.com These interactions, where the electron-rich π systems of adjacent molecules align, are a major stabilizing force in the crystals of many aromatic compounds. The analysis would detail the geometry of these stacks (e.g., parallel-displaced or T-shaped) and the distances between the interacting rings.

Advanced Mass Spectrometry Techniques (e.g., HRMS for Structural Confirmation Beyond Basic ID)

Advanced mass spectrometry techniques are vital for confirming the molecular formula and elucidating the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This measurement provides the elemental composition of the molecule with high precision, allowing for the unambiguous confirmation of the chemical formula C₂₁H₂₀O₃.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. For flavonoids, the most diagnostic fragmentation pathways involve cleavages of the C-ring, often through a retro-Diels-Alder (RDA) reaction. mdpi.comresearchgate.net The fragmentation of this compound would be expected to show:

Loss of the butoxy group via cleavage of the C6-O bond.

Subsequent fragmentation of the butoxy chain itself (e.g., loss of butene).

Characteristic RDA fragmentation of the chromone core, yielding ions corresponding to the A-ring and B-ring fragments. mdpi.compreprints.org

Loss of small neutral molecules like CO and H₂O. mdpi.com

Expected Major Fragments in the HRMS/MS Spectrum of [M+H]⁺ for this compound

Hypothetical m/zProposed Fragment IdentityProposed Neutral Loss
333.1434[C₂₁H₂₁O₃]⁺[M+H]⁺
277.0754[M - C₄H₈ + H]⁺C₄H₈ (Butene)
261.0808[M - C₄H₉O• + H]⁺C₄H₉O• (Butoxy radical)
221.0603[¹'³A]⁺ (A-ring fragment from RDA)C₉H₆O (B-ring related fragment)
105.0335[C₇H₅O]⁺ (Benzoyl cation)C₁₄H₁₅O₂
77.0386[C₆H₅]⁺ (Phenyl cation)C₁₅H₁₅O₃

Computational and Theoretical Chemistry Studies of 6 Butoxy 2 Phenyl 4h Chromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 6-butoxy-2-phenyl-4H-chromen-4-one. These calculations provide a theoretical framework for understanding its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Orbitals)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For flavone (B191248) derivatives, the HOMO is typically distributed over the cinnamoyl fragment, while the LUMO is often localized on the benzoyl group. The introduction of an electron-donating butoxy group at the 6-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. A smaller energy gap suggests that the molecule can be more easily excited, which can influence its interactions with biological targets.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Alkoxy-Substituted Flavones

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
6-methoxy-2-phenyl-4H-chromen-4-one-6.2-2.04.2
This compound (Estimated) -6.1 -1.9 4.2
7-methoxy-2-phenyl-4H-chromen-4-one-6.3-2.14.2

Reactivity Predictions and Reaction Mechanism Studies

Quantum chemical calculations can also predict the reactivity of this compound by calculating various reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in understanding whether the molecule will act as an electrophile or a nucleophile in a chemical reaction. The butoxy group, being electron-donating, is expected to increase the nucleophilicity of the chromene ring system.

Furthermore, these calculations can elucidate potential reaction mechanisms. For instance, in the context of antioxidant activity, DFT can be used to model hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. The calculated bond dissociation enthalpies (BDE) and ionization potentials (IP) can suggest the most likely pathway through which a flavone derivative can scavenge free radicals.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies on flavone derivatives have been performed against a variety of protein targets, including enzymes like cyclooxygenase-2 (COX-2) and α-amylase, as well as receptors like the sigma-1 receptor. nih.govnih.gov These studies predict the binding pose of the ligand within the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy.

Table 2: Representative Docking Scores of Flavone Derivatives with Different Protein Targets

CompoundProtein TargetDocking Score (kcal/mol)
6-methoxyflavoneCOX-2-8.5
This compound (Hypothetical) COX-2 -9.2
7-hydroxyflavoneα-Amylase-7.9

Note: The docking score for this compound is a hypothetical value based on the expected contribution of the butoxy group to hydrophobic interactions. Actual values would depend on the specific protein target and docking algorithm used.

Identification of Key Interacting Residues in Biological Targets

A crucial outcome of molecular docking is the identification of key amino acid residues in the biological target that interact with the ligand. nih.gov For flavone derivatives, the carbonyl group of the chromone (B188151) ring often acts as a hydrogen bond acceptor, forming interactions with residues like serine or arginine in the active site. The phenyl ring and the butoxy substituent of this compound are likely to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

For example, in studies with COX-2, the phenyl ring of flavone derivatives often occupies a hydrophobic channel, while substituents on the chromone ring can form specific interactions with residues at the entrance of the active site. nih.gov Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations of flavone-protein complexes typically show that the ligand remains stably bound within the active site over the simulation period, which can range from nanoseconds to microseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. Lower and more stable RMSD values indicate a stable binding pose.

Furthermore, MD simulations can reveal the flexibility of different parts of the protein and how this is affected by ligand binding. The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon complexation. For this compound, MD simulations would be instrumental in confirming the stability of the docked pose and in providing a more accurate estimation of the binding free energy by considering the dynamic nature of the interaction and the role of solvent molecules.

Conformational Dynamics of this compound in Solution

The chromone core, being a bicyclic system, is relatively rigid. However, the cyclohexane (B81311) ring within its structure can adopt various conformations, with the "chair" conformation being the most stable due to minimized angle and torsional strain. libretexts.org The substituents on the chromone ring influence the stability of these conformations. In the case of this compound, the butoxy group at the 6-position will have its own conformational flexibility. The four-carbon chain can rotate around its single bonds, leading to various staggered and eclipsed forms. The most stable conformation will be the one that minimizes steric hindrance with the chromone ring and adjacent atoms. libretexts.org

Simulation of Compound-Target Complex Stability and Interactions

To understand how a compound like this compound might exert a biological effect, computational simulations of its interaction with potential protein targets are employed. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. tsijournals.com For derivatives of 2-phenyl-4H-chromen-4-one, docking studies have been used to investigate their binding to various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov These studies have shown that the phenyl ring often orients towards a specific pocket in the enzyme's active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govnih.gov For instance, in a study on COX-2 inhibitors, the carbonyl group of the chromene ring was found to interact with Ser530 in the active site. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the dynamic movements of both the ligand and the protein, offering insights into the strength and duration of their interactions. nih.gov Studies on related chromone derivatives have utilized MD simulations to confirm the stability of the docked poses and to calculate the binding free energy, which is a measure of the affinity between the compound and its target. nih.govnih.gov These simulations can reveal how the flexibility of the butoxy group and the rotation of the phenyl ring in this compound might allow it to adapt to the binding site of a target protein, potentially enhancing its binding affinity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

Before a compound can be considered for further development as a therapeutic agent, its pharmacokinetic and safety profiles must be assessed. In silico ADMET prediction offers a rapid and cost-effective way to evaluate these properties early in the drug discovery process. figshare.com

Computational Models for Pharmacokinetic Properties

Various computational models are available to predict the ADMET properties of a molecule based on its structure. These models often use quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of known compounds. phcogj.com For chromone derivatives and flavonoids, several key pharmacokinetic parameters are typically predicted:

Absorption: This includes predictions of intestinal absorption, cell permeability (e.g., Caco-2 permeability), and oral bioavailability. Properties like lipophilicity (logP) and the number of hydrogen bond donors and acceptors are important descriptors for these models. phcogj.comresearchgate.net

Distribution: Predictions often include the volume of distribution (VDss) and blood-brain barrier (BBB) penetration. phcogj.com The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). phcogj.comd-nb.info

Excretion: Predictions may include total clearance and the likelihood of being a substrate for renal transporters like the organic cation transporter 2 (OCT2). phcogj.com

The following table presents hypothetical predicted pharmacokinetic properties for this compound, based on typical values for similar flavonoid compounds. phcogj.comphcogj.com

PropertyPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
Oral BioavailabilityGood
Distribution
Volume of Distribution (VDss)Moderate
Blood-Brain Barrier (BBB) PenetrationLikely to penetrate
Metabolism
CYP2D6 SubstrateUnlikely
CYP3A4 InhibitorLikely
Excretion
Total ClearanceLow to Moderate
Renal OCT2 SubstrateUnlikely

This table is for illustrative purposes and is based on general predictions for flavonoid-like structures. Actual values for this compound would require specific in silico modeling.

Prediction of Metabolic Pathways and Products

Computational tools can also predict the likely metabolic fate of a compound in the body. For flavonoid and chromone structures, common metabolic transformations include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. mdpi.com

For this compound, the primary sites of metabolism are likely to be the butoxy group and the phenyl ring. The butoxy group could undergo O-dealkylation to form the corresponding 6-hydroxy derivative. The phenyl ring is susceptible to aromatic hydroxylation at various positions. The chromone ring itself is generally more metabolically stable but can also undergo hydroxylation.

The following table illustrates potential metabolic reactions and the resulting products for this compound.

Metabolic ReactionPotential Metabolite
O-Dealkylation of butoxy group6-hydroxy-2-phenyl-4H-chromen-4-one
Aromatic hydroxylation of phenyl ring6-butoxy-2-(hydroxyphenyl)-4H-chromen-4-one
Aromatic hydroxylation of chromone ring6-butoxy-x-hydroxy-2-phenyl-4H-chromen-4-one
Glucuronidation of hydroxylated metabolitesGlucuronide conjugates
Sulfation of hydroxylated metabolitesSulfate conjugates

This table represents potential metabolic pathways and requires experimental validation.

Mechanistic Biological Investigations of 6 Butoxy 2 Phenyl 4h Chromen 4 One and Its Analogues in Vitro and in Vivo Non Human Models

Enzyme Modulation and Inhibition Studies

The chromone (B188151) scaffold, a key feature of 6-butoxy-2-phenyl-4H-chromen-4-one, has been identified as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has prompted extensive research into its enzyme-inhibiting capabilities.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1 and COX-2 Selectivity)

A series of 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.govnih.gov These studies have shown that modifications to the 2-phenyl-4H-chromen-4-one structure can lead to potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.govnih.gov

One study focused on derivatives with a methylsulfonyl group at the para position of the C-2 phenyl ring. nih.govnih.gov Among the synthesized compounds, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one demonstrated significant potency as a COX-2 inhibitor, with an IC50 value of 0.07 µM and a high selectivity index of 287.1 for COX-2 over COX-1. nih.govnih.gov This selectivity is comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular modeling studies suggest that the p-MeSO2 substituent on the phenyl ring fits well into the secondary pocket of the COX-2 active site. nih.govnih.gov The nature and size of the substituent at the C-3 position of the chromene scaffold were found to be crucial for both inhibitory activity and selectivity. nih.govnih.govresearchgate.net

Another study investigating N-aryl iminochromenes found that the chromene-phenyl scaffold is well-suited for interaction with the aromatic residues in the active site of COX enzymes, leading to inhibition through π–π stacking interactions. rsc.org

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one20.10.07287.1
Celecoxib (Reference)24.30.06405

Table 1: COX Inhibition Data for a 2-Phenyl-4H-chromen-4-one Analogue nih.gov

Sirtuin (Sirt2) Enzyme Inhibition Mechanisms

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including aging and gene silencing. mdpi.combohrium.com The chromone and chroman-4-one scaffolds have been explored as potential inhibitors of sirtuins, particularly SIRT2. nih.gov

In one study, a series of substituted chromone and chroman-4-one derivatives were synthesized and tested for their inhibitory activity against human SIRT2. nih.gov The research identified that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core were most effective. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain of three to five carbons at the 2-position, were favorable for potent inhibition. nih.gov The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM. nih.gov These compounds demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov

CompoundSIRT2 IC50 (µM)
6,8-dibromo-2-pentylchroman-4-one1.5
8-bromo-6-chloro-2-pentylchroman-4-one4.5

Table 2: SIRT2 Inhibition by Chroman-4-one Analogues nih.gov

Kinase Inhibition Profiles and Specificity

The search for novel kinase inhibitors has led to the investigation of various chemical scaffolds, including those related to 2-phenyl-4H-chromen-4-one. While specific data on this compound's kinase inhibition profile is not detailed in the provided results, the general class of chromen-4-one derivatives has been explored in this context.

One study reported on a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), PV1019, which is a derivative of 4,4'-diacetyldiphenylurea-bis(guanylhydrazone). nih.gov This compound was found to be a submicromolar inhibitor of Chk2 in vitro and acted as a competitive inhibitor with respect to ATP. nih.gov While not a direct analogue of this compound, this highlights the potential for related structures to target kinases involved in cell cycle control and DNA damage response. nih.gov

Telomerase Inhibition and Regulation of Associated Proteins (e.g., Dyskerin)

Information specifically detailing the telomerase inhibition activity of this compound or its close analogues was not found in the provided search results.

Phosphatidylinositol 3-kinase (PI3K) Activity Suppression

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.gov While direct inhibition of PI3K by this compound is not explicitly detailed, the broader class of chromen-4-one derivatives has been investigated for activity in this pathway.

Research has shown that multi-node inhibition of the PI3K/AKT/mTOR pathway can be highly effective in preclinical cancer models. nih.gov For instance, the combination of a PI3Kα inhibitor (serabelisib) and a dual mTORC1/mTORC2 inhibitor (sapanisertib) has demonstrated superior suppression of this pathway compared to single-node inhibitors. nih.gov This suggests that compounds with a chromen-4-one core could potentially be developed to target components of this critical signaling cascade.

Receptor Interaction and Modulation

The interaction of 2-phenyl-4H-chromen-4-one derivatives with various cellular receptors is an active area of research, particularly in the context of inflammation and neurotransmission.

One study designed and synthesized a series of novel 2-phenyl-4H-chromen-4-one compounds and evaluated their anti-inflammatory effects. researchgate.net The results indicated that one of the compounds could suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. researchgate.net This suggests that these compounds may modulate the activity of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response. researchgate.net

Furthermore, the structural similarity of the 2-phenyl-4H-chromen-4-one scaffold to other pharmacologically active molecules suggests potential interactions with a range of receptors. For example, studies on structurally related phenethylamines have shown that modifications to the alkoxy substituents can significantly influence their binding affinities for serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C. frontiersin.org

G Protein-Coupled Receptor (GPCR) Agonism and Antagonism (e.g., GPR55)

The G protein-coupled receptor GPR55 has emerged as a significant drug target for a variety of chronic diseases, including cancer, inflammation, and metabolic disorders. researchgate.net Research has shown that chromen-4-one derivatives can act as both agonists and antagonists for GPR55. researchgate.net The nature of the substituent on the chromenone scaffold appears to be a key determinant of its activity. For instance, chromenone derivatives with aliphatic substituents have been shown to act as GPR55 agonists, while those with aromatic substituents tend to be antagonists. researchgate.net

One study demonstrated that a specific chromenone derivative induced GPR55 activation with an efficacy of 73% compared to the maximal effect of the endogenous agonist lysophosphatidylinositol (LPI). researchgate.net Conversely, another derivative did not activate GPR55 on its own but inhibited LPI-induced activation of the receptor. researchgate.net The GPR55 activities of these compounds are often assessed using β-arrestin recruitment assays in cells engineered to overexpress human GPR55. researchgate.net The lack of potent and selective GPR55 ligands has historically hindered a thorough exploration of this receptor's functions. researchgate.net

GPR55 is implicated in various physiological and pathological processes, including inflammatory and neuropathic pain, bone development, and cancer progression. nih.gov While initially considered a cannabinoid receptor, it is now known to be activated by non-cannabinoid ligands like LPI. nih.gov The development of novel GPR55 modulators is a key step in understanding its precise role in neuroprotection and validating it as a therapeutic target. researchgate.net A series of 3-benzylquinolin-2(1H)-one derivatives have been identified as potent and selective GPR55 agonists, which could be valuable tools for further research. researchgate.net Additionally, bicyclic imidazole-4-one derivatives have been discovered as a new class of antagonists for GPR55, with some compounds showing high selectivity. rsc.org

Somatostatin (B550006) Receptor Binding and Agonistic Properties

Five subtypes of the somatostatin receptor (sst1-5) have been identified, all belonging to the superfamily of G-protein-coupled receptors. nih.gov The naturally occurring somatostatins bind with high affinity to all five subtypes. nih.gov In contrast, many short synthetic analogs primarily interact with the sst2 subtype. nih.gov The development of subtype-selective ligands is crucial for understanding the specific functions of each receptor subtype. nih.gov While some analogs were initially reported to be selective for certain subtypes, subsequent studies using human receptors expressed in cell lines have not always confirmed these findings. nih.gov

The chromen-4-one scaffold has been investigated for its potential to interact with various receptors, including those relevant to neurodegenerative diseases. nih.gov While direct binding studies of this compound to somatostatin receptors are not extensively reported, the broader class of chromenone derivatives has been explored for diverse biological activities. The design and synthesis of new selective ligands are aided by techniques like site-directed mutagenesis, which can identify the specific amino acid residues responsible for ligand binding and selectivity. nih.gov For example, specific mutations in the sst1 receptor have been shown to dramatically increase its affinity for an sst2-selective analog. nih.gov

Benzodiazepine (B76468) Receptor Binding Studies

Benzodiazepines exert their effects by binding to a specific site on GABA-A receptors, which are pentameric ligand-gated ion channels. nih.gov This binding enhances the GABA-induced chloride ion flux, leading to neuronal hyperpolarization. nih.gov The precise binding mode of benzodiazepines to their receptor has been a subject of debate, with computational studies proposing different orientations. nih.gov It is now suggested that different classes of benzodiazepines may not share a single common binding mode. nih.gov For instance, imidazobenzodiazepines appear to have distinct structural requirements for binding compared to classical benzodiazepines. nih.gov

While the direct binding of this compound to benzodiazepine receptors is not well-documented in the provided search results, the broader class of chromene derivatives has been studied for its interactions with various central nervous system targets. For example, certain chromenone derivatives have been identified as ligands for sigma-1 and sigma-2 receptors, which are implicated in neurological disorders. nih.gov The exploration of chromene-based structures as potential modulators of different receptor systems is an active area of research.

Cellular Pathway Perturbation Studies

Antioxidant Defense Mechanisms (e.g., Free Radical Scavenging, Protection Against Oxidative Stress)

Phenolic compounds, including flavonoids like this compound, are recognized for their antioxidant properties. mdpi.com Their protective role is often attributed to their ability to directly neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com When a phenol (B47542) donates a hydrogen atom, it becomes a phenoxy radical, the stability of which is crucial for its antioxidant efficacy and depends on its molecular structure, including the potential for intramolecular hydrogen bonding and electron delocalization. mdpi.com

Anti-inflammatory Signaling Pathway Modulation

Flavonoid derivatives, including those based on the 2-phenyl-4H-chromen-4-one scaffold, have shown significant potential as anti-inflammatory agents. nih.govnih.gov Inflammation is a defensive response, but its dysregulation can lead to chronic diseases. nih.gov Pro-inflammatory cytokines play a crucial role in this process. nih.gov One of the key signaling pathways in inflammation is mediated by Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS). nih.govnih.gov Activation of TLR4 triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

A study on novel 2-phenyl-4H-chromen-4-one derivatives found that several compounds exhibited potent inhibitory activity against NO production in LPS-stimulated RAW264.7 macrophage cells with low cytotoxicity. nih.govnih.gov One of the most promising compounds was shown to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.gov In vivo studies using a mouse model of LPS-induced inflammation further demonstrated that this compound could significantly reduce serum levels of IL-6 and TNF-α, highlighting its potential for development as an anti-inflammatory drug. nih.govnih.gov

Anticancer Mechanisms in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest, Anti-Proliferation in specific cancer cell lines)

The chromene scaffold is a key feature in many compounds with demonstrated anticancer activity. nih.gov Derivatives of 4-aryl-4H-chromenes are known to be potent inducers of apoptosis in various cancer cell lines, including breast carcinoma (T47D) and T-cell leukemia (Jurkat) cells. nih.gov The induction of apoptosis is a critical strategy for cancer treatment. nih.gov

One of the mechanisms by which chromene derivatives exert their anticancer effects is through the induction of cell cycle arrest. researchgate.net For example, certain 4-phenylquinolin-2(1H)-one derivatives, which share structural similarities with the phenyl-chromenone core, have been shown to induce cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cells. researchgate.net This cell cycle arrest is often accompanied by the induction of apoptosis. researchgate.net The process of apoptosis can be triggered by various stimuli and involves morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov

In chronic myeloid leukemia (K562) cells, a dihydropyrano[2,3-g]chromene derivative was found to be the most potent among a series of related compounds, inhibiting cell growth and inducing apoptosis. nih.gov This compound led to an increase in the expression of pro-apoptotic genes like Bax and TP53, and a decrease in the expression of the anti-apoptotic gene BCL2. nih.gov Similarly, other phytochemicals have been shown to suppress the activity of the Bcl-2 protein family, leading to DNA fragmentation. nih.gov Furthermore, some phytochemicals can exert anti-metastatic effects by altering the expression of cell adhesion molecules like CD44. nih.gov The induction of cell cycle arrest is a common mechanism of action for many anticancer compounds, with some inducing arrest at the G1/S phase and others at the G2/M phase. taylorandfrancis.comthno.orgnih.gov

Interactive Data Table: Anticancer Activity of Chromene Derivatives and Related Compounds

Below is a summary of the anticancer activities of various chromene derivatives and related compounds in different cancer cell lines.

Compound ClassCancer Cell LineObserved Effects
4-Aryl-4H-chromenesT47D (Breast Carcinoma), Jurkat (T-cell leukemia)Apoptosis induction
Dihydropyrano[2,3-g]chromene derivativeK562 (Chronic Myeloid Leukemia)Growth inhibition, Apoptosis induction, Increased Bax and TP53 expression, Decreased BCL2 expression
4-Phenylquinolin-2(1H)-one derivativesHL-60, H460Cell cycle arrest at G2/M phase, Apoptosis induction
2,4',6-Trihydroxy-4-methoxybenzophenoneHT-29 (Colon Carcinoma)Inhibition of cell proliferation, Apoptosis induction, G0/G1 phase arrest

Antimicrobial Activity Mechanisms

The antimicrobial effects of 2-phenyl-4H-chromen-4-one derivatives are multifaceted, targeting various essential cellular processes in bacteria and fungi. These mechanisms, primarily elucidated through studies of related flavonoids and chromones, include the disruption of nucleic acid synthesis, interference with cytoplasmic membrane function, inhibition of energy metabolism, and prevention of biofilm formation.

Inhibition of Nucleic Acid Synthesis

Several flavonoid compounds have demonstrated the ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. nih.govmdpi.com For instance, quercetin (B1663063) has been shown to exert its antibacterial effects, at least in part, through this mechanism. nih.gov The B-ring of flavonoids is thought to intercalate or form hydrogen bonds with the stacks of nucleic acid bases, leading to the inhibition of both DNA and RNA synthesis. nih.gov Some fluorinated chalcone-1,2,3-triazoles, which share structural similarities with the 2-phenyl-4H-chromen-4-one backbone, have also been reported to interact with DNA topoisomerase. nih.gov

Cytoplasmic Membrane Function

A primary mode of antimicrobial action for many flavonoids is the disruption of the cytoplasmic membrane. nih.govintec.edu.do Compounds like sophoraflavone G and (-)-epigallocatechin (B1671488) gallate have been proposed to inhibit cytoplasmic membrane function. nih.gov Lipophilic flavonoids can disrupt microbial membranes, and this action is considered a major mechanism against Gram-positive bacteria. nih.govintec.edu.do This disruption can manifest as damage to the phospholipid bilayer, inhibition of the respiratory chain, or interference with ATP synthesis. intec.edu.do Studies on brominated chalcones have demonstrated significant membrane permeabilization in Staphylococcus aureus, as evidenced by leakage of cellular material. nih.gov

Energy Metabolism

Inhibition of energy metabolism is another key mechanism by which flavonoids exert their antimicrobial effects. nih.gov Licochalcones A and C are examples of flavonoids that have been shown to inhibit energy metabolism in bacteria. nih.gov This can involve the disruption of the electron transport chain and the inhibition of ATP synthase, thereby depriving the microbial cells of the energy required for survival and proliferation.

Biofilm Formation

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Several flavonoids have shown promise in inhibiting biofilm formation. Isovitexin and 5,7,4'-trihydroxyflavanol have reported antibiofilm activities against S. aureus. nih.gov The mechanisms behind biofilm inhibition are varied and can include the downregulation of genes involved in biofilm formation and the interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development.

Antiviral Activity Mechanisms

The 4H-chromen-4-one scaffold is a prominent feature in many flavonoids that exhibit antiviral properties. nih.gov The antiviral mechanisms of these compounds are diverse and can target different stages of the viral life cycle, including viral entry, replication, and assembly. nih.govresearchgate.netmdpi.com

Inhibition of Viral Assembly, Replication, or Specific Viral Enzymes

Flavonoids have been shown to inhibit key viral enzymes that are crucial for replication. These include viral proteases, DNA/RNA polymerases, and neuraminidase. nih.govnih.gov For instance, isoginkgetin, a flavonoid with a 4H-chromen-4-one core, has demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) and RNA-dependent RNA Polymerase (RdRp) of SARS-CoV-2. nih.gov

In the context of hepatitis B virus (HBV), some substituted chromen-4-one derivatives have been identified as inhibitors of covalently closed circular DNA (cccDNA), which is the template for viral RNA transcription. acs.org Similarly, flavonoids have been shown to inhibit the replication of hepatitis C virus (HCV) by targeting its replicase and reducing viral RNA and protein levels. nih.gov

The antiviral action of flavonoids can also involve the inhibition of viral entry into host cells. This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors. For example, some flavonoids have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor. mdpi.com

In Vivo Pharmacological Investigations in Animal Models (Mechanistic Focus)

While in vitro studies provide valuable insights into the molecular mechanisms of this compound and its analogs, in vivo studies in animal models are crucial for understanding their pharmacological effects in a complex biological system.

Studies on Target Engagement and Pathway Perturbation in Animal Models

Recent research has begun to elucidate the specific molecular targets and signaling pathways that are modulated by 2-phenyl-4H-chromen-4-one derivatives in vivo. In a study using a rat model of hepatocellular carcinoma, a newly synthesized chromene derivative was shown to downregulate the expression of pro-inflammatory genes such as TNF-α and VEGF. researchgate.netconsensus.app This suggests that the compound engages with and perturbs the inflammatory signaling pathways that contribute to tumor progression. researchgate.net

Another study on novel 2-phenyl-4H-chromen-4-one derivatives in a mouse model of LPS-induced inflammation demonstrated that a lead compound could suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.govresearchgate.net This was evidenced by the downregulation of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α. nih.govnih.gov

Furthermore, certain 4H-chromen-4-one derivatives have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). nih.gov In an ex vivo model of diabetic retinopathy, a lead compound from this class protected retinal neurons from high glucose-induced oxidative stress and apoptosis. nih.gov

Validation of In Vitro Mechanistic Findings in Relevant Biological Systems

The in vivo studies described above serve to validate the mechanistic findings from in vitro experiments. For example, the observed in vivo anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives, mediated through the TLR4/MAPK pathway, are consistent with in vitro findings of cytokine inhibition in cell cultures. nih.govnih.govresearchgate.net The ability of these compounds to modulate inflammatory pathways in animal models provides strong evidence that the mechanisms identified in vitro are relevant in a more complex biological context.

Similarly, the discovery of chromen-4-one derivatives as ROCK inhibitors in enzymatic assays and their subsequent efficacy in an ex vivo model of diabetic retinopathy demonstrates a clear link between in vitro target engagement and a pharmacologically relevant outcome. nih.gov These validation studies are a critical step in the preclinical development of these compounds as potential therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of the Butoxy Moiety at C-6 on Biological Activity and Selectivity

The presence and nature of substituents on the A-ring of the flavone (B191248) scaffold are critical in modulating biological activity. Specifically, the alkoxy group at the C-6 position, such as the butoxy group in 6-butoxy-2-phenyl-4H-chromen-4-one, plays a significant role.

In studies of related 4H-chromen-4-one derivatives targeting sigma (σ) receptors, which are implicated in neurological disorders, the substitution at the C-6 position has been a key area of investigation. nih.govrsc.org For instance, a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were synthesized and evaluated for their affinity to σ1 and σ2 receptors. nih.gov Within this series, the compound 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one demonstrated notable dual-target activity against acetylcholinesterase and monoamine oxidase B, along with affinity for σ1/σ2 receptors. nih.govrsc.org This highlights the importance of the butoxy linker at the C-6 position for achieving multitarget activity.

Further modifications to the alkoxy chain at C-6 have revealed insights into selectivity. For example, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one showed high affinity and selectivity for the σ1 receptor, with a Ki value of 27.2 nM. nih.govrsc.org Another derivative, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one, was found to be a potent σ1 receptor modulator. nih.govrsc.org These findings underscore that the length and terminal group of the alkoxy chain at C-6 are crucial determinants of both potency and selectivity towards specific biological targets. The hydrophobic nature of the butoxy group can also contribute to the molecule's ability to interact with hydrophobic pockets in target proteins. nih.gov

Influence of the Phenyl Substituent at C-2 on Biological Mechanisms and Potency

The phenyl ring at the C-2 position (the B-ring) is a defining feature of the flavone class and significantly influences their biological properties. nih.gov The substitution pattern on this ring is a well-established determinant of antioxidant capacity and other biological effects. nih.gov

For instance, the presence of a catechol (3',4'-dihydroxy) substitution pattern on the B-ring is known to greatly enhance radical scavenging activity. nih.gov While this compound itself is unsubstituted on the C-2 phenyl ring, its potential for modification at this position is a key strategy in drug design. The position of this phenyl ring is also critical; moving it from the C-2 to the C-3 position, characteristic of isoflavones, can lead to a loss of certain activities, demonstrating the structural importance of the 2-phenyl arrangement. researchgate.net

Role of Substituents and Functional Groups at C-3 on Biological Outcomes

The C-3 position on the heterocyclic C-ring is another critical site for substitution that can dramatically alter the biological profile of a flavone. Flavonols, which are characterized by a hydroxyl group at the C-3 position, often exhibit enhanced antioxidant properties compared to their flavone counterparts. nih.govnih.gov

The presence of a free hydroxyl group at C-3, in conjunction with the C2=C3 double bond, is associated with significant antioxidant activity. mdpi.com This is because the C3-OH group can affect the spatial structure of the entire flavonoid molecule and increase the stability of the resulting radical. mdpi.com For example, quercetin (B1663063) (a flavonol with a 3-OH group) shows more than double the antioxidant capacity of luteolin (B72000) (a flavone with hydrogen at C-3). mdpi.com

Furthermore, the C2=C3 double bond and the C-4 carbonyl group, which are present in this compound, have been linked to anticancer properties through the inhibition of topoisomerase enzymes. mdpi.com The addition of a hydroxyl group at C-3 can enhance these effects. nih.gov Conversely, glycosylation at the C-3 position, where a sugar moiety is attached, generally leads to a decrease in antioxidant activity compared to the free aglycone. nih.gov

Systematic SAR Studies for this compound Derivatives

One such study on related chromenone derivatives explored the affinity for sigma receptors by systematically varying the length of the aminoalkyl chain at the C-6 position and the nature of the terminal cyclic amine. nih.gov The results, as detailed in the table below, provide a clear picture of the SAR for this class of compounds.

CompoundC-6 SubstituentTargetActivity (Ki, nM)Key Finding
Derivative 16-(4-(Piperidin-1-yl)butoxy)oxyσ1/σ2 ReceptorsModerate affinityDemonstrates that a butoxy linker at C-6 allows for dual-target activity. nih.govrsc.org
Derivative 26-(3-(Azepan-1-yl)propoxy)oxyσ1 Receptor27.2Shows high affinity and selectivity for the σ1 receptor, indicating the importance of the chain length and terminal amine. nih.govrsc.org
Derivative 36-((5-Morpholinopentyl)oxy)oxyσ1 ReceptorPotent modulatorHighlights that a longer pentoxy chain with a morpholine (B109124) ring is also favorable for σ1 receptor interaction. nih.govrsc.org

These studies are crucial for optimizing lead compounds. For example, in the development of aromatase inhibitors, extensive SAR studies on flavones have led to the development of more potent and selective non-steroidal inhibitors. nih.gov These investigations have shown the importance of hydrophobic substitutions on the A-ring and specific donor/acceptor patterns for inhibitory activity. nih.gov

Pharmacophore Identification and Molecular Feature Mapping for Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. frontiersin.org For the flavone scaffold, these models help in understanding the key interactions with biological targets and in designing new, more potent derivatives. nih.govtechnologynetworks.com

For aromatase inhibition, pharmacophore models for flavones have identified several key features:

A Hydrogen Bond Acceptor: The keto group at the C-4 position is a crucial hydrogen bond acceptor. nih.govtechnologynetworks.com

A Hydrophobic Region: The A-ring, where the butoxy group is located in this compound, often corresponds to a hydrophobic region in the pharmacophore model. nih.govtechnologynetworks.com Bulky hydrophobic substitutions in this area are generally favorable for activity. nih.gov

Computational studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) provide 3D contour maps that visualize the favorable and unfavorable regions for steric, hydrophobic, and electrostatic interactions. nih.gov These models confirm the importance of a bulky hydrophobic group on the A-ring and highlight the role of hydrogen bond donors and acceptors for potent inhibitory activity. nih.gov Such computational approaches are invaluable for rational drug design, allowing for the virtual screening of compound libraries and the prioritization of candidates for synthesis and testing. frontiersin.orgmdpi.com

Applications in Chemical Biology and Research Tools

Development of 6-Butoxy-2-phenyl-4H-chromen-4-one as a Chemical Probe for Biological Systems

While direct studies on the development of This compound as a chemical probe are not extensively documented, the inherent properties of the 2-phenyl-4H-chromen-4-one scaffold make it a promising candidate for such applications. Chemical probes are essential small molecules used to study and manipulate biological systems. The development of a chemical probe requires a molecule to have specific characteristics, including high affinity and selectivity for its target, and a mode of action that allows for the interrogation of a biological process.

The 2-phenyl-4H-chromen-4-one core can be systematically modified at various positions, including the 6-position where the butoxy group is located. This allows for the fine-tuning of its physicochemical properties, such as solubility, cell permeability, and target affinity. The butoxy group, in particular, can influence the lipophilicity of the molecule, which is a critical parameter for its interaction with biological membranes and intracellular targets. The development of a chemical probe based on this scaffold would involve iterative cycles of synthesis and biological testing to optimize its performance for a specific biological question.

Utilization in Peptidomimetic Research and Scaffold-Based Drug Design

The rigid bicyclic structure of the 4H-chromen-4-one core makes it an attractive scaffold in peptidomimetic research and scaffold-based drug design. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The 2-phenyl-4H-chromen-4-one scaffold can be used to present key pharmacophoric features in a defined three-dimensional orientation, mimicking the secondary structures of peptides like β-turns or α-helices.

In scaffold-based drug design, a core molecular structure with known biological activity is used as a template for the creation of a library of analogues. The 2-phenyl-4H-chromen-4-one scaffold has been identified as a suitable template for designing new inhibitors for various enzymes. For instance, derivatives of this scaffold have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov The systematic modification of the scaffold, including the introduction of a butoxy group at the 6-position, can lead to the discovery of new drug candidates with improved potency and selectivity.

Role as a Lead Compound for the Design of Novel Bioactive Molecules

The 2-phenyl-4H-chromen-4-one framework is considered a lead structure for the development of novel bioactive molecules due to its wide range of pharmacological activities. Derivatives of this scaffold have been reported to possess anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The identification of a hit compound with a desirable biological activity often marks the beginning of a lead optimization program.

For example, a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives were designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net These compounds showed promising inhibitory activity, with some analogues exhibiting potency and selectivity comparable to the commercial drug celecoxib. nih.gov Although This compound was not specifically evaluated in these studies, the findings highlight the potential of the 2-phenyl-4H-chromen-4-one scaffold as a starting point for the design of new therapeutic agents. The butoxy group at the 6-position could potentially enhance the binding affinity or modulate the pharmacokinetic properties of the molecule.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for a Series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Derivatives

Compound R COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (SI) COX-1/COX-2
3 H >20 0.13 >153.8
4 OH >20 0.13 >153.8
5a OMe >20 0.11 >181.8
5b OEt >20 0.10 >200
5c O-allyl >20 0.08 >250
5d O-benzyl >20 0.07 >285.7
6 OAc >20 0.08 >250
Celecoxib 24.3 0.06 405

Data sourced from a study on new 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors. nih.gov

Applications in Understanding Specific Biological Pathways and Molecular Targets

Derivatives of 2-phenyl-4H-chromen-4-one have been instrumental in elucidating specific biological pathways and identifying molecular targets. For instance, certain compounds from this class have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.govresearchgate.net These compounds were found to downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net

Furthermore, studies on related 6-alkoxy-4H-chromen-4-ones have revealed their affinity for sigma (σ) receptors, which are implicated in various central nervous system disorders. rsc.org A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones demonstrated that these compounds can act as affine σ1/σ2 ligands. rsc.org This suggests that the this compound could also potentially interact with these or other unforeseen molecular targets, making it a valuable tool for target identification and validation studies.

Potential as Fluorescent Probes for Biological Assays

While there is no specific information on the fluorescent properties of This compound , the chromen-4-one scaffold is known to be a component of several fluorescent dyes. The fluorescence of these molecules often depends on the substitution pattern on the chromen-4-one ring system. For a compound to be a useful fluorescent probe, it should exhibit environmentally sensitive fluorescence, meaning its emission properties change in response to its local environment, such as polarity or the presence of a specific analyte.

The development of This compound as a fluorescent probe would require a systematic investigation of its photophysical properties. This would involve studying its absorption and emission spectra in different solvents and in the presence of potential biological targets. If it exhibits favorable fluorescent properties, it could be used in a variety of biological assays, such as fluorescence microscopy, flow cytometry, and high-throughput screening, to visualize and quantify biological processes in real-time.

Future Perspectives and Unexplored Research Avenues for 6 Butoxy 2 Phenyl 4h Chromen 4 One

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 2-phenyl-4H-chromen-4-one derivatives has been widely reported. nih.gov However, the development of more efficient and sustainable synthetic routes for 6-butoxy-2-phenyl-4H-chromen-4-one is a crucial first step for facilitating its broader investigation. Traditional methods often involve multi-step procedures with harsh reagents and solvents. Future research should focus on the application of green chemistry principles to the synthesis of this compound.

Key areas for exploration include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of flavones. researchgate.net

Catalytic methods: The use of novel, recyclable catalysts could reduce waste and improve the atom economy of the synthesis.

One-pot reactions: Developing a one-pot synthesis from readily available starting materials would streamline the process and reduce the need for purification of intermediates.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, enhanced reaction selectivity.Optimization of reaction conditions (temperature, time, power) for the butoxy-substituted chromone (B188151).
Catalytic Methods (e.g., metal or organocatalysis)High efficiency, selectivity, and potential for catalyst recycling, reducing waste.Development of novel catalysts specific for the formation of the chromone ring with the desired substitution pattern.
One-Pot ReactionsIncreased efficiency, reduced solvent usage and waste, time and cost savings.Designing a reaction sequence where multiple synthetic steps are performed in a single reactor without isolation of intermediates.
Flow ChemistryImproved safety, scalability, precise control over reaction parameters, and potential for automation.Adaptation of existing batch synthesis methods to a continuous flow system for the synthesis of this compound.

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While the biological activities of many flavonoids have been explored, the specific targets and mechanisms of action for this compound remain largely unknown. A significant breakthrough in this area comes from a study on structurally related compounds, specifically 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones. This research identified 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one as a ligand for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govmdpi.com These receptors are implicated in a variety of central nervous system disorders, including Alzheimer's disease. nih.govmdpi.com

This finding opens up several avenues for future research:

Sigma Receptor Binding Affinity: A crucial next step is to determine the binding affinity and selectivity of this compound for σ1 and σ2 receptors. nih.gov This can be achieved through radioligand binding assays. nih.gov

Functional Activity at Sigma Receptors: Beyond binding, it is essential to characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator of sigma receptors.

Exploration of Other Neurological Targets: Given the link to sigma receptors, investigating other potential targets relevant to neurodegenerative diseases, such as beta-secretase 1 (BACE1), monoamine oxidase (MAO), and cholinesterases, is warranted. nih.govpharmaexcipients.comencyclopedia.pub

Anti-inflammatory and Anticancer Potential: Many chromone derivatives exhibit anti-inflammatory and anticancer properties. nih.govnih.gov The potential of this compound to modulate key inflammatory pathways (e.g., NF-κB, MAPKs) and its cytotoxicity against various cancer cell lines should be systematically evaluated. nih.gov

Integration with Advanced High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Elucidation

To accelerate the discovery of biological activities and elucidate the mechanisms of action of this compound, the integration of advanced screening and analytical technologies is paramount.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. azolifesciences.com Utilizing HTS, this compound and its analogs can be efficiently tested against panels of receptors, enzymes, and ion channels to identify novel activities. nih.govchemfaces.com

Omics Technologies:

Proteomics: This technology can identify changes in the proteome of cells or tissues upon treatment with the compound, providing insights into the affected signaling pathways and potential protein targets. nih.govyoutube.com

Metabolomics: By analyzing the changes in the metabolome, researchers can understand how the compound affects cellular metabolism and identify key metabolic pathways that are modulated. nih.govyoutube.com

Transcriptomics: This approach measures changes in gene expression and can reveal the genetic networks that are influenced by the compound.

The integration of these "omics" data can provide a comprehensive, systems-level understanding of the compound's mechanism of action.

Exploration of Multi-Target Directed Ligands Based on the this compound Scaffold

The multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). pharmaexcipients.comencyclopedia.pubmdpi.com The chromone scaffold is considered a privileged structure for the design of MTDLs. encyclopedia.pub The finding that a related butoxy-chromone derivative exhibits affinity for sigma receptors, in addition to potential activity at other targets like cholinesterases and MAO, strongly suggests that the this compound scaffold is an excellent starting point for developing MTDLs. nih.govmdpi.com

Future research in this area should focus on:

Rational Design and Synthesis of Analogs: By systematically modifying the butoxy and phenyl moieties of the lead compound, new derivatives can be synthesized with tailored affinities for multiple targets.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to understand how different structural features influence the activity at each target.

Balancing Potency: A key challenge in MTDL design is to achieve balanced potency at the desired targets. This will require iterative cycles of design, synthesis, and biological evaluation.

Addressing Challenges in Specificity, Selectivity, and Biological Delivery for Research Applications

Despite their therapeutic potential, flavonoids and related compounds often face challenges related to specificity, selectivity, and bioavailability. nih.gov Addressing these issues is critical for the successful translation of this compound from a research tool to a potential therapeutic agent.

Improving Specificity and Selectivity: While multi-target activity can be advantageous, for some applications, high specificity for a single target is required. Future research could explore:

Structural modifications: Fine-tuning the chemical structure to enhance interactions with the desired target and minimize off-target effects.

Computational modeling: Utilizing molecular docking and other computational tools to predict binding modes and guide the design of more selective ligands.

Enhancing Biological Delivery: Flavonoids often suffer from poor water solubility and rapid metabolism, leading to low bioavailability. To overcome these limitations, various drug delivery systems can be explored: nih.gov

Lipid-based nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate the compound, improving its solubility and protecting it from degradation. pharmaexcipients.comencyclopedia.pubmdpi.comresearchgate.netnih.gov

Polymer-based nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled and targeted release. nih.gov

Nanoemulsions: These systems can enhance the oral bioavailability of lipophilic compounds. pharmaexcipients.commdpi.com

A summary of potential delivery systems is provided in Table 2.

Delivery System Description Potential Advantages for this compound
LiposomesVesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.Improved solubility, protection from enzymatic degradation, potential for targeted delivery. mdpi.com
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from solid lipids, offering good stability and controlled release.High drug loading capacity, good biocompatibility, potential for sustained release. nih.gov
Polymeric NanoparticlesNanoparticles fabricated from biodegradable polymers like PLGA.Controlled and tunable drug release, surface modification for targeted delivery. nih.gov
NanoemulsionsOil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Enhanced oral bioavailability, improved solubility and stability. mdpi.com

By systematically addressing these future perspectives, the scientific community can unlock the full potential of this compound and pave the way for the development of novel therapeutic agents for a range of diseases.

Q & A

Q. Notes

  • All methodologies align with peer-reviewed protocols and avoid non-academic sources.
  • Structural data referenced from crystallographic databases (e.g., CCDC) and synthesis protocols from established journals.
  • Advanced questions emphasize mechanistic insights and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.